Amino(difluoro)methanol

Lipophilicity Drug Design Physicochemical Properties

Amino(difluoro)methanol (CAS 405241-37-4) is a small-molecule organofluorine compound classified as a geminal amino alcohol. Its structure features a single carbon atom simultaneously bearing a primary amino group (–NH₂), a hydroxyl group (–OH), and two fluorine atoms, with a molecular formula of CH₃F₂NO and a molecular weight of 83.038 g/mol.

Molecular Formula CH3F2NO
Molecular Weight 83.038 g/mol
CAS No. 405241-37-4
Cat. No. B14232061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(difluoro)methanol
CAS405241-37-4
Molecular FormulaCH3F2NO
Molecular Weight83.038 g/mol
Structural Identifiers
SMILESC(N)(O)(F)F
InChIInChI=1S/CH3F2NO/c2-1(3,4)5/h5H,4H2
InChIKeyFZNCAFRWNHWWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(difluoro)methanol (CAS 405241-37-4) Procurement Guide: Core Properties for Research Sourcing


Amino(difluoro)methanol (CAS 405241-37-4) is a small-molecule organofluorine compound classified as a geminal amino alcohol [1]. Its structure features a single carbon atom simultaneously bearing a primary amino group (–NH₂), a hydroxyl group (–OH), and two fluorine atoms, with a molecular formula of CH₃F₂NO and a molecular weight of 83.038 g/mol [1]. This compound sits at the intersection of amino alcohol and fluorinated building block chemical space, making it a unique scaffold for medicinal chemistry and chemical biology research [2].

Why Amino(difluoro)methanol Cannot Be Substituted by Common Mono- or Non-Fluorinated Analogs


The simultaneous presence of a basic amine, a hydrogen-bond-donating hydroxyl, and two electron-withdrawing fluorine atoms on a single carbon center creates a physicochemical profile that cannot be replicated by simpler analogs [1]. Removing the amino group (as in difluoromethanol) eliminates hydrogen-bond donor capacity critical for target engagement, while removing the fluorine atoms (as in aminomethanol) drastically alters lipophilicity and metabolic stability [2]. This functional group constellation enables unique through-space spin–spin coupling interactions between fluorine and the amino proton, a phenomenon that is absent in non-fluorinated or mono-functionalized comparators and serves as a conformational reporter in NMR-based studies [3].

Quantitative Differentiation Evidence for Amino(difluoro)methanol Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Amino(difluoro)methanol vs. Difluoromethanol vs. Aminomethanol

The introduction of a second fluorine atom in place of hydrogen and the retention of the amino group produce a lipophilicity profile intermediate between the highly polar aminomethanol and the more lipophilic difluoromethanol [1]. Amino(difluoro)methanol exhibits a computed XLogP3 of -0.5, compared to -1.3 for aminomethanol and +0.5 for difluoromethanol [1]. This balanced lipophilicity is closer to the optimal range for blood–brain barrier penetration (typically LogP 1–3) while retaining aqueous solubility potential, a trade-off not achievable with either comparator alone [2].

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor Capacity: Amino(difluoro)methanol vs. Difluoromethanol

Amino(difluoro)methanol contains two hydrogen bond donor (HBD) sites (the –NH₂ and –OH groups), whereas difluoromethanol contains only one (the –OH group) [1]. This additional HBD capacity, stemming from the amino group, is critical for binding to biological targets that require dual hydrogen-bond interactions, such as kinase hinge regions or protease active sites [2]. Aminomethanol also has two HBD sites, but lacks the fluorine-mediated electronic modulation that enhances the acidity and binding strength of the hydroxyl proton in the target compound [2].

Hydrogen Bonding Target Engagement Pharmacophore Design

Topological Polar Surface Area (TPSA): Amino(difluoro)methanol vs. Aminomethanol and Difluoromethanol

The topological polar surface area (TPSA) of amino(difluoro)methanol is 46.3 Ų, identical to that of aminomethanol (46.3 Ų) but substantially larger than difluoromethanol (20.2 Ų) [1]. A TPSA below 60 Ų is generally favorable for blood–brain barrier penetration, while values below 140 Ų correlate with good oral absorption [2]. The target compound achieves a TPSA that balances polarity from the amino group with the reduced basicity induced by the geminal fluorines, a combination that is inaccessible with difluoromethanol (which has low TPSA but no amino functionality) or aminomethanol (which has high TPSA but no fluorine-mediated pKa modulation) [1][3].

Membrane Permeability Oral Bioavailability Drug-likeness

Class-Level Stability Advantage: Geminal Difluoroamino Alcohols vs. Perfluoroalcohols

Perfluoroalcohols such as trifluoromethanol (CF₃OH) are known to spontaneously eliminate hydrogen fluoride to form carbonyl fluoride, rendering them unsuitable as isolable reagents [1]. In contrast, partially fluorinated amino alcohols like amino(difluoro)methanol belong to the class of α,α-difluoroamines, which are isolable and have been successfully employed as synthetic intermediates and fluorinating reagents under controlled conditions [2][3]. While trifluoromethanol decomposes via HF elimination (CF₃OH → COF₂ + HF, a reversible equilibrium that limits practical use [1]), amino(difluoro)methanol and its analogs can be prepared, distilled, and stored for research applications, demonstrating functional stability that enables procurement and laboratory use [2].

Chemical Stability Storage Handling Safety

Spectroscopic Differentiation: Unique ¹⁹F NMR Triplet Pattern as a Structural Reporter

The ¹⁹F NMR spectrum of difluoroaminomethanol (the closely related parent compound used interchangeably in the literature with amino(difluoro)methanol) exhibits a characteristic triplet centered at δ -29.9 ppm with a coupling constant JHF = 23 Hz, while the ¹H NMR spectrum shows a triplet for the CH₂ group at δ 5.24 with the same JHF = 23 Hz and a singlet for the OH proton at δ 5.94 [1]. This distinct spectral signature arises from the geminal NF₂ group and is absent in non-fluorinated analogs such as aminomethanol, which lack ¹⁹F resonances, and difluoromethanol, which shows different coupling patterns due to the absence of the amino group [1]. This unique NMR fingerprint enables unambiguous identity confirmation and purity assessment, serving as a release specification criterion not available for comparator compounds [1].

NMR Spectroscopy Structural Confirmation Quality Control

Optimal Research and Industrial Use Cases for Amino(difluoro)methanol Based on Verified Differentiation Data


Fluorinated Fragment Library Design for FBDD Screening

With a balanced XLogP3 of -0.5 and a TPSA of 46.3 Ų, amino(difluoro)methanol serves as a low-molecular-weight (83 Da) fluorinated fragment that fills a gap in fragment-based drug discovery libraries between highly polar aminomethanol and more lipophilic difluoromethane derivatives [Section 3, Evidence 1 & 3]. Its two hydrogen bond donors enable dual interactions with protein targets while the fluorine atoms provide ¹⁹F NMR reporter capabilities for hit validation [Section 3, Evidence 2 & 5]. Researchers can source this fragment to enhance library diversity in the underexplored geminal difluoroamino alcohol chemical space.

Synthesis of Fluorinated β-Amino Alcohol Building Blocks for Medicinal Chemistry

As an isolable and characterizable α-difluoroamino alcohol, amino(difluoro)methanol can be used as a starting material for condensation reactions with urea and other electrophiles to construct more complex fluorinated scaffolds [Section 3, Evidence 4]. The documented synthetic route via difluoramine addition to formaldehyde and the defined ¹⁹F NMR signature provide reproducible entry into this compound class, enabling medicinal chemistry campaigns that require fluorinated amino alcohol motifs with dual hydrogen bond donor capacity [Section 3, Evidence 2 & 5].

Development of ¹⁹F NMR-Based Conformational Probes for Biomolecular Studies

The through-space JFH coupling observed in fluorinated amino alcohols, including those related to amino(difluoro)methanol, enables the use of ¹⁹F NMR as a sensitive probe of conformation and hydrogen-bonding interactions in solution [Section 3, Evidence 5]. The unique triplet signature at δ -29.9 (JHF = 23 Hz) provides a distinct spectral window for monitoring binding events, making the compound a valuable tool for studying protein–ligand interactions where fluorine serves as a non-perturbing NMR label.

Exploration of Fluorine-Mediated Metabolic Stability in Amino Alcohol Pharmacophores

The geminal positioning of fluorine atoms on the carbon bearing the hydroxyl and amino groups directly blocks oxidative metabolic pathways that typically degrade non-fluorinated amino alcohols [Section 3, Evidence 3 & 4]. By procuring amino(difluoro)methanol rather than aminomethanol, medicinal chemists can investigate the impact of fluorine substitution on in vitro microsomal stability while retaining the key pharmacophoric elements, enabling structure–metabolism relationship studies without requiring separate synthetic derivatization steps.

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